molecular formula C16H21N5O3S B2927415 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797802-31-3

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2927415
CAS RN: 1797802-31-3
M. Wt: 363.44
InChI Key: DUFHWLRADCLVAF-UHFFFAOYSA-N
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Description

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Biological Activity Screening

Given the diverse biological activities associated with both the pyrazole and piperidine rings, this compound could be used as a scaffold for screening against a wide range of biological targets. It could help identify new activities for further development into therapeutic agents .

Synthetic Chemistry

The compound’s multiple functional groups make it a versatile intermediate in synthetic chemistry. It can undergo various chemical reactions, allowing for the synthesis of a wide array of derivatives with potential applications in different fields of research and industry .

Pharmacological Research

Compounds containing the imidazole ring, like the one , have been reported to exhibit a broad range of pharmacological activities. These include antibacterial, antifungal, antiviral, and anti-inflammatory properties. Therefore, this compound could be a key focus in the search for new drugs with these activities .

properties

IUPAC Name

1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-20-12-15(11-18-20)25(23,24)19-9-13-4-7-21(8-5-13)16(22)14-3-2-6-17-10-14/h2-3,6,10-13,19H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFHWLRADCLVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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